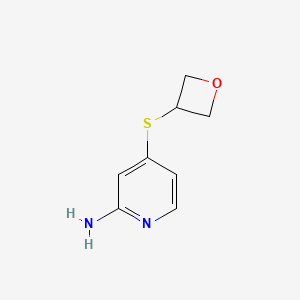

4-(Oxetan-3-ylsulfanyl)pyridin-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(oxetan-3-ylsulfanyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c9-8-3-6(1-2-10-8)12-7-4-11-5-7/h1-3,7H,4-5H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXZLFVBWFYYMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)SC2=CC(=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566191-25-0 | |

| Record name | 4-(oxetan-3-ylsulfanyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Oxetan 3 Ylsulfanyl Pyridin 2 Amine

Retrosynthetic Analysis and Strategic Disconnection Approaches Towards the Target Compound

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. For 4-(Oxetan-3-ylsulfanyl)pyridin-2-amine, two primary strategic disconnections are proposed, focusing on the formation of the key carbon-sulfur (C-S) bond.

Disconnection A: C(sp²)-S Bond Cleavage

This approach severs the bond between the pyridine (B92270) ring and the sulfur atom. This leads to a pyridinyl cation synthon and an oxetane-3-thiolate anion synthon. In the forward direction, this translates to a Nucleophilic Aromatic Substitution (SNAr) reaction. The practical reagents would be an activated pyridine, such as 4-chloropyridin-2-amine , and oxetan-3-thiol . This strategy is viable due to the electron-deficient nature of the pyridine ring, which facilitates nucleophilic attack, particularly at the C4 position. stackexchange.comvaia.com

Disconnection B: C(sp³)-S Bond Cleavage

The second, and often more synthetically practical approach, involves breaking the bond between the sulfur atom and the oxetane (B1205548) ring. This disconnection yields a 4-mercaptopyridin-2-amine nucleophile and an electrophilic oxetane synthon. The corresponding synthetic equivalents for the oxetane moiety would be molecules with a good leaving group, such as 3-bromooxetane or oxetan-3-yl tosylate . This pathway follows a standard bimolecular nucleophilic substitution (SN2) mechanism, analogous to the Williamson ether synthesis for thioethers. masterorganicchemistry.comacsgcipr.org This route is generally preferred due to the typically higher reactivity of primary/secondary alkyl halides over aryl halides in SN2 versus SNAr reactions and avoids the potentially harsh conditions sometimes required for SNAr.

Development and Optimization of Multi-Step Synthetic Pathways to this compound

Based on the more favorable SN2 disconnection (Disconnection B), a multi-step synthetic pathway is proposed. This route necessitates the independent synthesis of key precursors followed by their strategic coupling.

Synthesis of Key Precursors and Intermediates

Synthesis of 4-chloropyridin-2-amine: This crucial starting material can be synthesized via several reported methods. One common industrial route begins with the more accessible picolinic acid. The process involves chlorination and subsequent functional group manipulations, such as a Curtius or Hofmann rearrangement, to introduce the 2-amino group. guidechem.comtandfonline.com An alternative pathway involves the nitration of 2-chloropyridine (B119429) to form 2-chloro-4-nitropyridine, followed by the reduction of the nitro group to an amine, often using reagents like iron powder in acetic acid. google.com

Synthesis of 4-mercaptopyridin-2-amine: This key nucleophile is not widely available commercially and must be prepared from its chloro-analogue. A standard method for this transformation is the reaction of 4-chloropyridin-2-amine with a sulfur nucleophile. Common reagents for this include sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793). The reaction with thiourea proceeds through an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the desired thiol. wikipedia.orggoogle.com

Synthesis of Electrophilic Oxetanes: The oxetane partner requires a good leaving group at the 3-position. 3-Bromooxetane and oxetan-3-yl tosylate are excellent candidates. acs.org3-Bromooxetane can be prepared from 1,3-propanediol (B51772) derivatives through a series of protection, bromination, and cyclization steps. guidechem.comchemicalbook.com Alternatively, the commercially available oxetan-3-ol (B104164) can be readily converted to oxetan-3-yl tosylate by reaction with tosyl chloride in the presence of a base like pyridine. beilstein-journals.org

Optimization of Reaction Conditions: Temperature, Solvent Effects, and Catalyst Screening

The final step in the proposed synthesis is the coupling of 4-mercaptopyridin-2-amine with an electrophilic oxetane, such as oxetan-3-yl tosylate , via an SN2 reaction. The efficiency of this thioether formation is highly dependent on the reaction conditions.

Base: A base is required to deprotonate the thiol (pKa ~9) to form the more nucleophilic thiolate anion. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH), and organic bases such as triethylamine (B128534) (TEA). The choice of base can influence reaction rate and selectivity.

Solvent: Polar aprotic solvents are typically favored for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile. wikipedia.org Solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and dimethyl sulfoxide (B87167) (DMSO) are effective.

Temperature: The reaction is typically conducted at temperatures ranging from room temperature to 100 °C. Higher temperatures can increase the reaction rate but may also lead to the formation of by-products. wikipedia.org

A hypothetical optimization study for this key reaction is presented below.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 25 | 24 | 45 |

| 2 | K₂CO₃ | DMF | 80 | 6 | 78 |

| 3 | NaH | DMF | 25 | 4 | 85 |

| 4 | NaH | THF | 60 | 8 | 72 |

| 5 | Cs₂CO₃ | MeCN | 80 | 5 | 91 |

| 6 | K₂CO₃ | Ethanol (B145695) | 78 | 12 | 65 |

Data in this table is hypothetical and for illustrative purposes only.

Application of Green Chemistry Principles in Route Design and Execution

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact.

Solvent Selection: Traditional polar aprotic solvents like DMF and NMP are effective but pose significant health risks. acsgcipr.org A greener approach would involve investigating more benign solvents such as ethanol or even water, potentially with the aid of a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous and organic phases. tandfonline.comresearchgate.net Microwave-assisted synthesis in ethanol has proven effective for similar nucleophilic substitutions on halopyridines, often leading to shorter reaction times and higher yields. tandfonline.com

Atom Economy: The proposed SN2 pathway generally has good atom economy, with the main byproduct being the salt of the leaving group (e.g., sodium tosylate). This is superior to routes that may require protecting groups, which add steps and generate more waste.

Catalysis: The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, could enhance reaction rates in biphasic systems, allowing for milder conditions and easier separation of the product from the aqueous-soluble catalyst.

Purification and Isolation Techniques for Synthetic Products and By-products

The purification of the final product and its intermediates is critical for obtaining material of high purity. Given the presence of a basic 2-aminopyridine (B139424) moiety, specific techniques are required.

Extraction: A standard aqueous workup is the first step. After the reaction, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane. Washing the organic layer with brine helps to remove residual water and some inorganic impurities.

Column Chromatography: Silica (B1680970) gel chromatography is the most common method for purifying compounds of this type. Due to the basic nature of the aminopyridine, tailing on the silica column can be an issue. This is often mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system (e.g., hexanes/ethyl acetate). nih.gov

Crystallization/Precipitation: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final purification step. Alternatively, precipitating the product by adding a non-solvent to a concentrated solution can yield pure material. orgsyn.org

Specialized Techniques: For challenging separations or removal of trace impurities, cation-exchange chromatography can be employed. The basic aminopyridine binds to the acidic resin, allowing neutral impurities to be washed away, after which the desired product is eluted by washing with a basic buffer. nih.gov

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis from a laboratory scale (milligrams to grams) to a preparative or pilot-plant scale (kilograms) introduces several challenges that must be addressed. numberanalytics.com

Thermal Management: The SN2 reaction between the thiolate and the oxetane electrophile is likely to be exothermic. On a large scale, efficient heat management is crucial to prevent a runaway reaction. This requires the use of jacketed reactors with precise temperature control. numberanalytics.com

Reagent Handling and Stoichiometry: The use of hazardous reagents like sodium hydride requires specialized handling procedures on a large scale. Optimizing the stoichiometry to avoid large excesses of any reagent is important for both cost and waste reduction.

Mixing and Mass Transfer: Ensuring efficient mixing is critical in large reactors to maintain a homogeneous reaction mixture and avoid localized "hot spots" or areas of high concentration, which can lead to side reactions. numberanalytics.com

Workup and Isolation: Large-scale extractions require significant volumes of solvents, making solvent choice and recycling capabilities important economic and environmental considerations. The filtration and drying of large quantities of solid product also require specialized equipment.

Process Safety: A thorough hazard evaluation (e.g., HAZOP analysis) must be conducted to identify potential safety risks, such as thermal runaway, pressure buildup, or exposure to toxic materials, and to implement appropriate control measures.

Spectroscopic and Advanced Structural Characterization of 4 Oxetan 3 Ylsulfanyl Pyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to map the molecular framework and deduce stereochemical and regiochemical details.

Analysis of 1D NMR Spectra (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(Oxetan-3-ylsulfanyl)pyridin-2-amine is expected to exhibit distinct signals corresponding to the protons of the aminopyridine and oxetane (B1205548) moieties. The aromatic region would feature signals for the three protons on the pyridine (B92270) ring. The proton at the C5 position, adjacent to the sulfur substituent, would likely appear as a doublet. The proton at the C3 position would also be a doublet, while the proton at the C6 position, ortho to the amine group, would be expected to be the most upfield of the aromatic protons, appearing as a doublet of doublets. A broad singlet, typically in the range of δ 4.5-5.5 ppm, would be attributable to the two protons of the primary amine (-NH₂).

The oxetane ring protons would present a more complex pattern. The methine proton at the C3 position (CH-S), being adjacent to the sulfur atom, would likely appear as a quintet. The four methylene (B1212753) protons of the oxetane ring (at C2 and C4) are diastereotopic and would be expected to appear as two distinct sets of triplets or multiplets, typically in the δ 4.5-5.0 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H data, showing eight distinct carbon signals. The pyridine ring would display five signals, with the carbon bearing the amino group (C2) and the carbon attached to the sulfur (C4) being significantly influenced by these heteroatoms. The C2 carbon would be expected around δ 158-162 ppm, while the C4 carbon would be shifted downfield. The remaining pyridine carbons (C3, C5, C6) would appear in the typical aromatic region (δ 110-150 ppm). For the oxetane ring, the methine carbon (C3) attached to sulfur would be found around δ 30-40 ppm, while the two equivalent methylene carbons (C2 and C4) adjacent to the oxygen atom would be observed further downfield, typically in the δ 70-75 ppm range.

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Pyridine C2-NH₂ | ~5.0 | br s | ~160.0 |

| Pyridine C3-H | ~6.5 | d | ~108.0 |

| Pyridine C4-S | - | - | ~155.0 |

| Pyridine C5-H | ~7.2 | dd | ~115.0 |

| Pyridine C6-H | ~8.0 | d | ~149.0 |

| Oxetane C3'-H | ~4.1 | quint | ~35.0 |

| Oxetane C2'/C4'-H₂ | ~4.8 | m | ~73.0 |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons on the pyridine ring (H3-H5, H5-H6). For the oxetane ring, a correlation between the C3'-H proton and the methylene protons at C2' and C4' would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, such as pairing the aromatic proton signals to their respective pyridine carbons and the oxetane protons to their carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is vital for establishing the connectivity between the different parts of the molecule. A key correlation would be expected between the oxetane C3'-H proton and the pyridine C4 carbon, confirming the thioether linkage. Correlations between the pyridine protons and neighboring carbons would solidify the assignments of the aromatic system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This could provide insights into the preferred conformation of the molecule, for instance, by showing spatial relationships between the protons of the oxetane ring and the proton at the C5 position of the pyridine ring.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of chemical bonds.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the molecule's functional groups. The N-H stretching vibrations of the primary amine group are expected as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net Aromatic C-H stretching would appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be visible in the 1400-1600 cm⁻¹ region. nih.gov A key feature would be the C-O-C asymmetric stretching of the oxetane ring, typically a strong band around 980-1000 cm⁻¹. The C-S stretching vibration is generally weak and falls in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, which often give strong Raman signals, would be prominent. The symmetric C-S-C stretching vibration, which may be weak in the IR spectrum, could be more easily observable in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching (asymmetric & symmetric) | 3450 - 3300 | Medium |

| Aromatic C-H Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretching | 2980 - 2850 | Medium |

| N-H Scissoring | ~1630 | Medium-Strong |

| Pyridine Ring C=C, C=N Stretching | 1600 - 1400 | Strong |

| Oxetane C-O-C Stretching | ~985 | Strong |

| C-S Stretching | 800 - 600 | Weak |

Advanced Mass Spectrometry (HRMS, MS/MS) for Precise Elemental Composition and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement of the molecular ion ([M]+• or protonated molecule [M+H]⁺). For C₈H₁₀N₂OS, the expected monoisotopic mass is approximately 182.0514 g/mol . uni.lu An exact mass measurement from HRMS would confirm this elemental composition, distinguishing it from other potential formulas with the same nominal mass. The presence of a sulfur atom would be indicated by the characteristic M+2 peak with an abundance of about 4.5% relative to the molecular ion peak, due to the natural abundance of the ³⁴S isotope. nih.gov

MS/MS (Tandem Mass Spectrometry): In an MS/MS experiment, the molecular ion would be isolated and fragmented to reveal its substructure. The fragmentation is likely to occur at the weakest bonds and lead to stable fragments. Expected fragmentation pathways could include:

Alpha-cleavage adjacent to the sulfur atom, leading to the loss of the oxetane ring or parts of it.

Cleavage of the C-S bond, resulting in ions corresponding to the 2-aminopyridine-4-thiol fragment and the oxetanyl cation.

Fragmentation of the oxetane ring itself, potentially through the loss of formaldehyde (B43269) (CH₂O) or ethylene (B1197577) (C₂H₄).

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interaction Profiling

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and details of intermolecular interactions. Although a crystal structure for this specific compound is not publicly available, predictions can be made based on related structures. mdpi.com

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Enantiomeric Purity Assessment (if applicable)

The this compound molecule possesses a stereocenter at the C3 position of the oxetane ring. Therefore, it is a chiral molecule and can exist as a pair of enantiomers. If the compound is synthesized in an enantiomerically enriched or pure form, chiroptical spectroscopy would be essential for its characterization.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. An enantiomerically pure sample would exhibit a characteristic CD spectrum with positive and/or negative bands (Cotton effects), which is a unique fingerprint of its absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This technique can also be used to determine the enantiomeric purity and assign the absolute configuration of a chiral molecule.

For a racemic mixture (a 1:1 mixture of both enantiomers), no CD or ORD signal would be observed. These techniques are therefore critical for confirming the success of any asymmetric synthesis of this compound.

Computational and Theoretical Investigations of 4 Oxetan 3 Ylsulfanyl Pyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

No specific studies detailing the electronic structure or molecular orbital analysis of 4-(Oxetan-3-ylsulfanyl)pyridin-2-amine were found.

Density Functional Theory (DFT) Studies on Ground State Geometries, Energetics, and Spectroscopic Property Prediction

A search for Density Functional Theory (DFT) studies on this compound yielded no specific results. In a typical DFT study, researchers would computationally model the molecule to predict its three-dimensional structure (ground state geometry), calculate its electronic energy, and predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. However, no such published data exists for this compound.

Ab Initio Methods for High-Level Electronic Structure Characterization and Validation

Similarly, no research articles employing high-level ab initio methods for the electronic structure characterization of this compound could be identified. These methods, while computationally more intensive than DFT, are often used to validate DFT results and provide more accurate electronic properties.

Conformational Analysis and Potential Energy Surface Mapping of the Compound

There is no available research on the conformational analysis or potential energy surface (PES) mapping of this compound. Such a study would involve calculating the energy of the molecule as a function of the rotation around its flexible bonds to identify the most stable conformations and the energy barriers between them.

Mechanistic Studies of Proposed Chemical Transformations using Computational Modeling

No computational studies modeling the chemical transformations or reaction mechanisms involving this compound have been published. Mechanistic studies use computational modeling to map out the energetic pathway of a chemical reaction, identifying transition states and intermediates to understand how the reaction proceeds.

Solvent Effects and Solvation Energy Calculations

A search for studies on the solvent effects and solvation energy of this compound did not yield any specific findings. These calculations are important for understanding how a molecule behaves in different solvent environments, which is crucial for predicting its solubility and reactivity in solution.

Reactivity Profiles and Transformational Chemistry of 4 Oxetan 3 Ylsulfanyl Pyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring in 4-(Oxetan-3-ylsulfanyl)pyridin-2-amine is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group at the C2 position. This amino group directs electrophiles primarily to the ortho (C3) and para (C5) positions. The thioether group at the C4 position is also an ortho-, para-directing group, reinforcing the activation at the C3 and C5 positions.

Consequently, electrophilic attack is strongly favored at the C3 and C5 positions, which are ortho and para to the powerful activating amino group. The thioether substituent at C4 further enhances the electron density at these positions. Typical EAS reactions such as halogenation, nitration, and sulfonation are expected to proceed regioselectively under appropriate conditions. For instance, bromination using N-bromosuccinimide (NBS) or nitration with nitric acid in a sulfuric acid medium would likely yield the 3- and/or 5-substituted products. The precise ratio of these isomers would depend on the specific reaction conditions and the steric bulk of the electrophile.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Products |

|---|---|---|

| Halogenation | Br₂ or NBS | 3-Bromo-4-(oxetan-3-ylsulfanyl)pyridin-2-amine and/or 5-Bromo-4-(oxetan-3-ylsulfanyl)pyridin-2-amine |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-(oxetan-3-ylsulfanyl)pyridin-2-amine and/or 5-Nitro-4-(oxetan-3-ylsulfanyl)pyridin-2-amine |

Nucleophilic Reactivity and Derivatization of the Amine Functionality

The primary amino group at the C2 position is a key site for nucleophilic reactions, allowing for a wide range of derivatizations. nih.gov This functionality can readily undergo acylation, alkylation, and sulfonylation, providing access to a diverse library of analogues. researchgate.netresearchgate.net

Acylation: The amine can react with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride or acetic anhydride (B1165640) yields N-(4-(oxetan-3-ylsulfanyl)pyridin-2-yl)acetamide. Studies on 2-aminopyridine (B139424) itself show that acylation with agents like benzoyl chloride can sometimes lead to N,N-diacylated products, depending on the reaction conditions and solvent. semanticscholar.orgpublish.csiro.au Kinetic studies suggest that acetylation with acetic anhydride occurs directly at the exocyclic amino nitrogen. publish.csiro.au

Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common method. researchgate.net Direct alkylation with alkyl halides can also be performed. Additionally, BF₃·OEt₂ has been used as a catalyst for the N-alkylation of 2-aminopyridines with 1,2-diketones. acs.org It is important to note that alkylation of aminopyridines can sometimes occur at the ring nitrogen, but for 2-aminopyridines, reaction at the exocyclic amine is generally favored. researchgate.netpublish.csiro.au

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium affords the corresponding sulfonamides. This reaction provides a stable derivative and is a common transformation for primary and secondary amines.

Table 2: Examples of Amine Derivatization Reactions

| Reaction Type | Reagent Example | Product Structure |

|---|---|---|

| Acylation | Acetyl Chloride | N-(4-(Oxetan-3-ylsulfanyl)pyridin-2-yl)acetamide |

| Alkylation | Benzyl Bromide | N-Benzyl-4-(oxetan-3-ylsulfanyl)pyridin-2-amine |

Ring-Opening Reactions and Functionalization of the Oxetane (B1205548) Moiety

The oxetane ring is a strained four-membered ether that is susceptible to ring-opening reactions, particularly under acidic conditions. tandfonline.comacs.org This reactivity provides a pathway to 1,3-difunctionalized propane (B168953) derivatives. The reaction proceeds via protonation of the oxetane oxygen, followed by nucleophilic attack on one of the adjacent carbons (C2 or C4 of the oxetane ring).

For a 3-substituted oxetane like the one in the title compound, nucleophilic attack can occur at either the C2 or C4 position, leading to two potential regioisomeric products. The regioselectivity of the attack is influenced by both steric and electronic factors. magtech.com.cn Strong nucleophiles tend to attack the less sterically hindered carbon, whereas under acidic conditions with weaker nucleophiles, the attack may favor the more substituted carbon if it can better stabilize a partial positive charge in the transition state. magtech.com.cn

Common nucleophiles that can induce ring-opening include water, alcohols, and thiols, leading to the formation of diols, ether-alcohols, and thioether-alcohols, respectively. For example, treatment with a strong acid in an aqueous solution would be expected to yield 3-((2-aminopyridin-4-yl)sulfanyl)propane-1,3-diol.

Table 3: Potential Oxetane Ring-Opening Reactions

| Nucleophile | Conditions | Potential Product |

|---|---|---|

| Water (H₂O) | Acid catalyst (e.g., H₂SO₄) | 3-((2-Aminopyridin-4-yl)sulfanyl)propane-1,3-diol |

| Methanol (CH₃OH) | Acid catalyst (e.g., HCl) | 1-((2-Aminopyridin-4-yl)sulfanyl)-3-methoxypropan-2-ol and/or 3-((2-Aminopyridin-4-yl)sulfanyl)-3-methoxypropan-1-ol |

Oxidation and Reduction Pathways of the Thioether Linkage

Oxidation: The selective oxidation of the thioether to the corresponding sulfoxide (B87167) can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often with a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. rsc.orgorganic-chemistry.org Over-oxidation to the sulfone can be avoided by careful control of stoichiometry and reaction conditions. thieme-connect.com The use of two or more equivalents of a stronger oxidizing agent, such as m-CPBA or potassium permanganate (B83412) (KMnO₄), will typically result in the formation of the sulfone. google.comacs.org

Reduction: The sulfoxide can be deoxygenated to regenerate the thioether using various reducing agents. researchgate.net This reduction is a valuable transformation in multi-step synthesis. A range of reagent systems are effective, including sodium borohydride in the presence of iodine, combinations of triflic anhydride and potassium iodide, or systems involving phosphines and activating agents like oxalyl chloride or thionyl chloride. organic-chemistry.orgmdpi.com These methods are often chemoselective, tolerating other functional groups within the molecule. organic-chemistry.orgresearchgate.net

Table 4: Reagents for Oxidation and Reduction of the Thioether Linkage

| Transformation | Reagent(s) | Product |

|---|---|---|

| Sulfide to Sulfoxide | H₂O₂ (1 equiv) or m-CPBA (1 equiv) | 4-(Oxetan-3-ylsulfinyl)pyridin-2-amine |

| Sulfide to Sulfone | H₂O₂ (>2 equiv) or m-CPBA (>2 equiv) | 4-(Oxetan-3-ylsulfonyl)pyridin-2-amine |

Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions Involving the Pyridine Core

The pyridine core is amenable to various transition metal-catalyzed reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.com These reactions can be used to introduce a wide array of substituents onto the pyridine ring.

Cross-Coupling Reactions: To participate in cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, a leaving group, typically a halide, must first be installed on the pyridine ring. rsc.orgwikipedia.org Following the electrophilic halogenation described in section 5.1 to produce, for example, 5-bromo-4-(oxetan-3-ylsulfanyl)pyridin-2-amine, this halide can then be coupled with various partners. A Suzuki-Miyaura reaction with an arylboronic acid would introduce an aryl group at the C5 position. acs.orgacs.org Similarly, a Buchwald-Hartwig amination could be used to couple a different amine at this position, although this would require prior protection of the existing 2-amino group. nih.govacs.orgacs.org

C-H Functionalization: More direct methods involve the transition metal-catalyzed functionalization of C-H bonds. The 2-amino group can act as a directing group, guiding a metal catalyst to activate a specific C-H bond, typically at the ortho C3 position. rsc.org Palladium, rhodium, and iridium catalysts have been employed for such transformations on N-aryl-2-aminopyridine substrates, leading to annulation or direct arylation/alkenylation at the C3 position. rsc.orgresearchgate.net This approach offers an atom-economical route to further functionalize the pyridine ring without the need for pre-installed leaving groups.

Table 5: Potential Transition Metal-Catalyzed Functionalizations

| Reaction Type | Reactants | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromo-4-(...)-2-amine + Phenylboronic acid | Pd(PPh₃)₄, Base | 5-Phenyl-4-(oxetan-3-ylsulfanyl)pyridin-2-amine |

| Buchwald-Hartwig Amination | 5-Bromo-4-(...)-2-amine (protected) + Piperidine | Pd₂(dba)₃, Ligand, Base | 5-(Piperidin-1-yl)-4-(oxetan-3-ylsulfanyl)pyridin-2-amine |

Design, Synthesis, and Evaluation of Derivatives and Analogues of 4 Oxetan 3 Ylsulfanyl Pyridin 2 Amine

Rational Design Strategies for Structural Diversification and Library Generation

The rational design of analogues of 4-(oxetan-3-ylsulfanyl)pyridin-2-amine is guided by the distinct properties of its constituent fragments. The 2-aminopyridine (B139424) moiety is a well-established pharmacophore in numerous biologically active compounds, often participating in crucial hydrogen bonding interactions with protein targets. The oxetane (B1205548) ring, a contemporary feature in drug design, can significantly influence physicochemical properties such as solubility, metabolic stability, and lipophilicity. magtech.com.cnbeilstein-journals.org The thioether linkage provides a flexible connection between the pyridine (B92270) and oxetane rings, and its sulfur atom can also engage in interactions with biological targets.

Strategies for structural diversification can be categorized by modifications to each of these three regions:

Pyridine Ring Modifications: The 2-aminopyridine core offers multiple avenues for substitution to probe structure-activity relationships (SAR). Introduction of small alkyl or halo substituents at the 3-, 5-, or 6-positions can modulate the electronic properties and steric profile of the ring. These modifications can influence the pKa of the pyridine nitrogen and the 2-amino group, which can be critical for target engagement and pharmacokinetic properties.

Thioether Linkage Bioisosteres: The thioether linkage can be replaced with other functional groups to explore alternative chemical space and potentially improve metabolic stability. Common bioisosteres for a thioether include sulfoxides, sulfones, ethers, or amines. Each of these substitutions will alter the geometry, polarity, and hydrogen bonding capacity of the linker.

Oxetane Ring Analogues: The 3-substituted oxetane is a key feature that can enhance aqueous solubility and serve as a surrogate for gem-dimethyl or carbonyl groups. illinois.edu Analogues can be designed by replacing the oxetane with other small, strained or unstrained cyclic systems, such as cyclobutane (B1203170), azetidine (B1206935), or tetrahydrofuran (B95107) rings. Furthermore, substitution on the oxetane ring itself, for instance at the 2- or 4-positions, could be explored to introduce additional vectors for interaction or to fine-tune the molecule's three-dimensional shape.

A hypothetical library design based on these strategies is presented in Table 1.

Table 1: Hypothetical Library Design for the Diversification of this compound

| Scaffold | R1 (Pyridine Substitution) | X (Linker) | Cyclic Moiety |

|---|---|---|---|

| 2-Aminopyridine | H, 5-F, 5-Cl, 6-Me | S, SO, SO2, O | Oxetane |

| 2-Aminopyridine | H, 5-F, 5-Cl, 6-Me | S | Cyclobutane |

| 2-Aminopyridine | H, 5-F, 5-Cl, 6-Me | S | Azetidine |

| 2-Aminopyridine | H, 5-F, 5-Cl, 6-Me | S | Tetrahydrofuran |

Synthetic Routes to Key Analogues Bearing Modifications at the Pyridine, Oxetane, or Thioether Linkages

The synthesis of this compound and its analogues can be achieved through convergent synthetic strategies, allowing for the rapid assembly of diverse derivatives.

A plausible primary synthetic route involves the nucleophilic aromatic substitution of a 4-halopyridin-2-amine with oxetane-3-thiol (B3021090). This reaction is typically performed in the presence of a base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like DMF or DMSO.

Synthesis of the Parent Compound:

Step 1: Preparation of oxetane-3-thiol. This can be synthesized from oxetan-3-one via reduction to oxetan-3-ol (B104164), followed by conversion to a mesylate or tosylate, and subsequent displacement with a sulfur nucleophile like sodium hydrosulfide (B80085).

Step 2: Reaction of 4-chloropyridin-2-amine with oxetane-3-thiol in the presence of a base to yield this compound.

Synthesis of Analogues with Pyridine Modifications:

To generate analogues with substitutions on the pyridine ring, commercially available or readily synthesized substituted 4-chloropyridin-2-amines can be used as starting materials in the above-described coupling reaction. For example, 4-chloro-5-fluoropyridin-2-amine (B7982144) or 4-chloro-6-methylpyridin-2-amine (B112535) would yield the corresponding 5-fluoro or 6-methyl derivatives.

Synthesis of Analogues with Linker Modifications:

Ether Linkage: An oxygen-linked analogue, 4-(oxetan-3-yloxy)pyridin-2-amine, can be synthesized by reacting 4-chloropyridin-2-amine with oxetan-3-ol in the presence of a strong base.

Sulfoxide (B87167) and Sulfone Analogues: The thioether parent compound can be selectively oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as m-CPBA or Oxone. Stoichiometric control of the oxidant allows for the selective formation of the sulfoxide, while an excess will lead to the sulfone.

Synthesis of Analogues with Modified Cyclic Moieties:

Analogues with different cyclic systems can be prepared by using the corresponding thiol. For instance, cyclobutanethiol (B1606272) or azetidine-3-thiol (B3187875) can be used in place of oxetane-3-thiol to synthesize analogues with cyclobutane or azetidine rings, respectively.

Parallel Synthesis and Combinatorial Chemistry Approaches for High-Throughput Derivatization

The convergent synthetic routes described in section 6.2 are amenable to parallel synthesis and combinatorial chemistry techniques, enabling the rapid generation of a large library of compounds for SAR screening. enamine.net A typical parallel synthesis approach would involve the use of a multi-well reaction block.

An example of a parallel synthesis workflow is as follows:

An array of substituted 4-halopyridin-2-amines is dispensed into the wells of a reaction block.

A solution of the desired thiol (e.g., oxetane-3-thiol) and a base is added to each well.

The reaction block is heated to drive the reactions to completion.

After the reaction, a high-throughput purification method, such as mass-directed preparative HPLC, is used to isolate the desired products.

This approach allows for the synthesis of dozens to hundreds of compounds in a short period, facilitating a comprehensive exploration of the SAR. A representative set of building blocks for such a library is shown in Table 2.

Table 2: Representative Building Blocks for Parallel Synthesis

| 4-Halopyridin-2-amines | Cyclic Thiols |

|---|---|

| 4-Chloropyridin-2-amine | Oxetane-3-thiol |

| 4-Chloro-5-fluoropyridin-2-amine | Cyclobutanethiol |

| 4-Bromo-6-methylpyridin-2-amine | Azetidine-3-thiol |

| 4-Chloro-3-methylpyridin-2-amine | Tetrahydrofuran-3-thiol |

Stereoselective Synthesis of Chiral Analogues

The oxetane ring in this compound contains a stereocenter at the 3-position. Therefore, the compound exists as a racemic mixture. The biological activity of enantiomers can differ significantly, making the stereoselective synthesis of each enantiomer essential for a thorough understanding of the SAR.

Stereoselective synthesis can be approached in several ways:

Chiral Resolution: The racemic final compound or a key intermediate can be resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary.

Asymmetric Synthesis: A more efficient approach is to employ an asymmetric synthesis of the chiral oxetane building block. For example, an asymmetric reduction of oxetan-3-one using a chiral catalyst can provide enantiomerically enriched oxetan-3-ol. This chiral alcohol can then be converted to the corresponding chiral thiol without racemization.

Recent advances in catalysis have provided several methods for the enantioselective synthesis of substituted oxetanes, which could be adapted for the preparation of the required chiral building blocks. nih.govrsc.org An example of a potential stereoselective route is outlined below:

Asymmetric reduction of oxetan-3-one to yield either (R)- or (S)-oxetan-3-ol.

Conversion of the chiral alcohol to a good leaving group (e.g., mesylate or tosylate).

Displacement of the leaving group with a sulfur nucleophile to afford the enantiomerically pure (R)- or (S)-oxetane-3-thiol.

Coupling of the chiral thiol with the desired 4-halopyridin-2-amine to yield the enantiomerically pure final product.

The availability of both enantiomers would allow for a detailed investigation into the stereochemical requirements for biological activity.

Exploration of Advanced Applications and Functional Roles of 4 Oxetan 3 Ylsulfanyl Pyridin 2 Amine and Its Derivatives

Applications in Advanced Organic Synthesis as a Versatile Building Block or Ligand Precursor

Currently, there is no specific information available in the scientific literature detailing the use of 4-(Oxetan-3-ylsulfanyl)pyridin-2-amine as a building block or ligand precursor in advanced organic synthesis.

Potential in Materials Science: Polymer Chemistry, Supramolecular Assemblies, or Optoelectronic Systems

There is no available research on the application of this compound in materials science, including polymer chemistry, supramolecular assemblies, or optoelectronic systems.

Catalytic Applications or Precursors to Homogeneous and Heterogeneous Catalytic Systems

The scientific literature does not currently contain any studies on the catalytic applications of this compound or its use as a precursor for catalytic systems.

Role in Advanced Chemical Sensing and Detection Technologies

There is no published research on the role of this compound in chemical sensing and detection technologies.

Contributions to Green Chemistry Methodologies through Innovative Reaction Design or Reagent Development

There is no information available regarding the contributions of this compound to green chemistry methodologies.

Concluding Remarks and Future Research Directions

Summary of Key Research Findings and Contributions to the Field of Heterocyclic Chemistry

While dedicated research on the specific compound 4-(Oxetan-3-ylsulfanyl)pyridin-2-amine is not extensively documented in publicly available literature, its structural components are well-studied, allowing for informed inferences about its potential contributions. The field of heterocyclic chemistry benefits from the exploration of novel combinations of established pharmacophores.

The key contribution of compounds like this compound lies in the integration of the oxetane (B1205548) moiety with a 2-aminopyridine (B139424) scaffold through a flexible thioether linkage. The oxetane ring, a four-membered cyclic ether, has gained significant attention in drug discovery for its ability to improve key physicochemical properties of molecules. nih.gov It can enhance aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups. nih.gov The compact and polar nature of the oxetane ring makes it an attractive substitute for other groups, such as gem-dimethyl or carbonyl functionalities. nih.gov

On the other hand, the 2-aminopyridine structure is a prevalent motif in a vast array of biologically active compounds and approved drugs. Pyridine (B92270) derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netmdpi.com The thioether linkage provides a flexible connection between these two key heterocyclic systems, allowing for optimal positioning and interaction with biological targets. The sulfur atom itself can also participate in important interactions within a protein's binding site.

The synthesis of such hybrid molecules contributes to the expansion of chemical space available to medicinal chemists. The development of synthetic routes to combine these different heterocyclic systems is in itself a valuable contribution to synthetic organic chemistry.

Identification of Remaining Research Gaps and Challenges for this compound

Despite the promising structural features of this compound, there are significant research gaps and challenges that need to be addressed to fully understand its potential.

Key Research Gaps and Challenges:

| Area of Research | Identified Gaps and Challenges |

| Synthesis | The lack of published, optimized, and scalable synthetic routes for this compound is a primary obstacle. While general methods for forming thioethers and functionalizing pyridines exist, a dedicated and efficient synthesis for this specific molecule has not been reported. |

| Biological Activity | There is a significant absence of comprehensive biological screening data for this compound. Its potential therapeutic applications remain largely unexplored. It is crucial to evaluate its activity against a wide range of biological targets, such as kinases, to uncover its pharmacological profile. |

| Structure-Activity Relationship (SAR) | Without a focused research program, no SAR studies have been conducted. Understanding how modifications to the oxetane, pyridine, and thioether components affect biological activity is essential for optimizing this chemical scaffold. |

| Pharmacokinetics and ADME Properties | The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is unknown. In vitro and in vivo studies are necessary to determine its drug-like properties. |

| Mechanism of Action | Should any biological activity be identified, the underlying mechanism of action will need to be elucidated through further biochemical and cellular studies. |

Prospective Research Avenues for Further Exploration of this Compound Class and Its Derivatives

The unique structural combination within this compound provides a strong foundation for future research endeavors. The following are prospective avenues for the exploration of this compound class and its derivatives.

Future Research Directions:

Development of Efficient Synthetic Methodologies: A primary focus should be on the development and optimization of a robust and scalable synthesis for this compound and its analogs. This would enable the production of sufficient quantities for thorough biological evaluation and SAR studies.

Comprehensive Biological Screening: The compound should be screened against a diverse panel of biological targets, with a particular focus on protein kinases, given the prevalence of the 2-aminopyridine scaffold in kinase inhibitors. A patent for a related, more complex molecule, 4-{2-[4-(oxetan-3-yl)piperazin-1-yl]ethoxy}pyridin-2-amine, suggests its potential utility in this area, possibly as a c-KIT kinase inhibitor. google.comnih.gov

Exploration of Structure-Activity Relationships: A systematic medicinal chemistry campaign should be initiated to synthesize and evaluate a library of derivatives. This would involve:

Modification of the substitution pattern on the pyridine ring.

Introduction of substituents on the oxetane ring.

Variation of the linker between the two heterocyclic systems (e.g., replacing the thioether with an ether, amine, or sulfone).

Investigation of Physicochemical and Pharmacokinetic Properties: Promising analogs should be subjected to a full suite of in vitro ADME assays to assess their solubility, permeability, metabolic stability, and potential for drug-drug interactions. This data will be crucial for guiding the optimization of lead compounds.

Computational Modeling and Docking Studies: In silico methods can be employed to predict the binding modes of these compounds with potential biological targets. This can help in rationalizing observed SAR and in the design of new, more potent derivatives.

Q & A

Basic Research Question

- ¹H NMR : Critical for confirming regiochemistry and substituent integration. The pyridine C5-H (deshielded due to electron-withdrawing oxetane sulfanyl group) and oxetane protons (split into multiplets due to ring strain) are diagnostic .

- LCMS-ESI : Validates molecular ion and detects side products (e.g., incomplete substitution or oxidation byproducts).

- Infrared (IR) Spectroscopy : Confirm S-C and C-N bonds (stretching frequencies ~650 cm⁻¹ and ~1350 cm⁻¹, respectively).

How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

Advanced Research Question

Discrepancies often arise from solvent effects, tautomerism, or impurities.

- Step 1 : Re-run NMR in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-dependent shifts .

- Step 2 : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals and assign protons unambiguously.

- Step 3 : Compare with density functional theory (DFT)-calculated shifts, accounting for solvent models (e.g., PCM). If discrepancies persist, consider dynamic effects (e.g., rotational barriers in the oxetane ring).

What in vitro assays are suitable for evaluating the kinase inhibitory potential of this compound, and how should selectivity be assessed?

Advanced Research Question

- Kinase Panel Screening : Use TR-FRET-based assays (e.g., LanthaScreen®) to test inhibition against a panel of kinases (e.g., p38 MAPK, A2B adenosine receptor) at 1–10 µM concentrations. Reference compound 5 in showed A2B receptor affinity (Ki = 17 nM), suggesting similar competitive binding assays .

- Selectivity Optimization :

- Measure IC₅₀ values against off-target kinases (e.g., A₁, A₂A adenosine receptors) to assess selectivity ratios.

- Introduce structural modifications (e.g., oxetane ring substitution) to reduce off-target binding, guided by SAR studies .

How does the oxetane sulfanyl moiety influence the compound’s pharmacokinetic properties, and what modifications could improve metabolic stability?

Advanced Research Question

- Impact : The oxetane ring enhances solubility and reduces metabolic degradation compared to larger cyclic ethers. However, the sulfanyl group may increase susceptibility to oxidation.

- Improvement Strategies :

- Replace the sulfanyl group with a sulfone (-SO₂-) to reduce metabolic cleavage while maintaining hydrogen-bonding capacity .

- Fluorinate the oxetane ring (e.g., 3-fluorooxetane) to block CYP450-mediated oxidation, as seen in fluorinated pyridine derivatives .

What strategies are effective in optimizing reaction yields during the synthesis of this compound, particularly in coupling reactions involving oxetane thiols?

Advanced Research Question

- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for Ullmann-type couplings, which improved yields in analogous piperazine-pyridine couplings .

- Solvent and Temperature : Conduct reactions in anhydrous DMF at 80–100°C to enhance nucleophilicity of the thiol group.

- Workup : Employ column chromatography with gradient elution (hexane/EtOAc) to separate the product from unreacted oxetane thiol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.